

# Spectroscopic Analysis of Carbazole Violet: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbazole Violet

Cat. No.: B1584481

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## Introduction

**Carbazole Violet**, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a high-performance organic pigment belonging to the dioxazine class.<sup>[1][2][3]</sup> It is widely recognized by its Colour Index name, Pigment Violet 23 (PV23), and CAS number 6358-30-1.<sup>[4][5]</sup> Renowned for its intense, vibrant bluish-violet hue, exceptional color strength, and excellent fastness properties, **Carbazole Violet** finds extensive application in paints, inks, plastics, and other materials.<sup>[6][7][8]</sup> While its primary use is as a colorant, its complex heterocyclic structure, derived from carbazole, warrants a deeper investigation into its spectroscopic properties for potential applications in research and development, including sensing and materials science.<sup>[9]</sup>

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Carbazole Violet**, summarizing its known chemical and physical properties, detailing experimental protocols for its analysis, and outlining its synthesis.

## Chemical and Physical Properties

**Carbazole Violet** is a complex organic molecule with a robust chemical structure that contributes to its stability and coloristic properties. A summary of its key properties is presented in Table 1.

Property	Value	Reference(s)
Chemical Name	8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine	[10]
Synonyms	Pigment Violet 23, Dioxazine Violet, C.I. 51319	[4][5]
CAS Number	6358-30-1	[4]
Molecular Formula	C <sub>34</sub> H <sub>22</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>2</sub>	[2][5]
Molecular Weight	589.47 g/mol	[5]
Appearance	Dark purple solid/powder	[2]
Melting Point	385 °C (decomposes)	[2]

Table 1: Chemical and Physical Properties of **Carbazole Violet**.

## Spectroscopic Properties

Detailed quantitative spectroscopic data for **Carbazole Violet** in solution, such as its molar absorptivity and fluorescence quantum yield, are not readily available in the public domain. This is likely due to its primary application as a pigment, where properties like lightfastness and tinting strength are of greater commercial importance. However, some data on its absorption in a dispersed state and the spectroscopic properties of its parent compound, carbazole, are available.

Parameter	Value/Range	Notes	Reference(s)
UV-Vis Absorption ( $\lambda_{\text{max}}$ )	556 - 596 nm	Measured in a 50% dispersion in methacrylic resin. This is not a solution measurement and should be considered an approximation of the absorption in a solid state.	[11]
Molar Absorptivity ( $\epsilon$ )	Not available	-	
Fluorescence Excitation Max	Not available	For the parent compound, carbazole, the excitation maximum is ~323 nm.	[12][13]
Fluorescence Emission Max	Not available	For the parent compound, carbazole, the emission maximum is ~351 nm.	[12][13]
Fluorescence Quantum Yield ( $\Phi$ )	Not available	-	

Table 2: Spectroscopic Properties of **Carbazole Violet**.

## Experimental Protocols

For researchers wishing to perform a detailed spectroscopic analysis of **Carbazole Violet**, the following experimental protocols for UV-Vis absorption and fluorescence spectroscopy are recommended.

### UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of **Carbazole Violet** in a suitable solvent.

Objective: To determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) and the molar absorptivity ( $\epsilon$ ) of **Carbazole Violet** in solution.

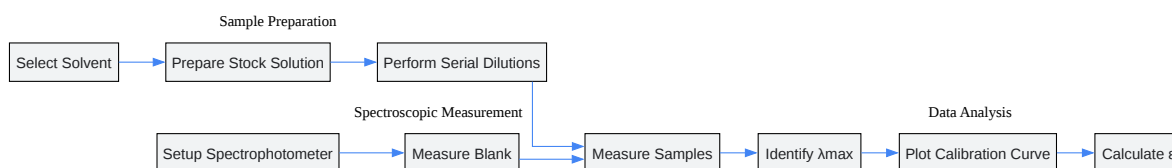
Materials:

- **Carbazole Violet** (Pigment Violet 23)
- High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Chloroform)
- Volumetric flasks (various sizes)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Solvent Selection:** Due to the low solubility of many pigments, a solvent that can dissolve **Carbazole Violet** to a sufficient concentration for measurement is crucial. Initial solubility tests with solvents like DMF, THF, or chloroform are recommended.
- **Stock Solution Preparation:** Accurately weigh a small amount of **Carbazole Violet** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution to obtain solutions with a range of concentrations. This is necessary to determine the molar absorptivity using the Beer-Lambert law.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 300 nm to 800 nm.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.

- Sample Measurement: Record the absorption spectra of the prepared **Carbazole Violet** solutions, starting with the most dilute. Ensure the cuvette is clean and properly placed in the sample holder for each measurement.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the spectra.
  - Plot a calibration curve of absorbance at  $\lambda_{\text{max}}$  versus concentration.
  - According to the Beer-Lambert law ( $A = \epsilon bc$ , where  $A$  is absorbance,  $\epsilon$  is the molar absorptivity,  $b$  is the path length, and  $c$  is the concentration), the slope of the linear fit of the calibration curve will be the molar absorptivity ( $\epsilon$ ).



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### UV-Vis Spectroscopy Experimental Workflow.

## Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence excitation and emission spectra of **Carbazole Violet**.

Objective: To determine the excitation and emission maxima and to estimate the relative fluorescence quantum yield of **Carbazole Violet**.

Materials:

- **Carbazole Violet** solution (prepared as for UV-Vis spectroscopy)
- Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H<sub>2</sub>SO<sub>4</sub> or Rhodamine 6G in ethanol)
- Quartz fluorescence cuvettes
- Spectrofluorometer

Procedure:

- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
- Excitation Spectrum:
  - Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan, otherwise an estimate based on the color will be necessary).
  - Scan the excitation monochromator over a range of wavelengths (e.g., 300-600 nm) to obtain the excitation spectrum. The peak of this spectrum is the excitation maximum.
- Emission Spectrum:
  - Set the excitation monochromator to the determined excitation maximum.
  - Scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the emission maximum.
- Quantum Yield Measurement (Relative Method):
  - Measure the absorbance of both the **Carbazole Violet** solution and the quantum yield standard at the excitation wavelength used for the emission scan. The absorbance of both solutions should be low (typically < 0.1) to avoid inner filter effects.
  - Record the fluorescence emission spectrum of the quantum yield standard using the same excitation wavelength and instrument settings.

- Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
- The quantum yield ( $\Phi$ ) of the sample can be calculated using the following equation:  
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$
 where:
  - $\Phi$  is the quantum yield
  - $I$  is the integrated fluorescence intensity
  - $A$  is the absorbance at the excitation wavelength
  - $n$  is the refractive index of the solvent



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### Fluorescence Spectroscopy Experimental Workflow.

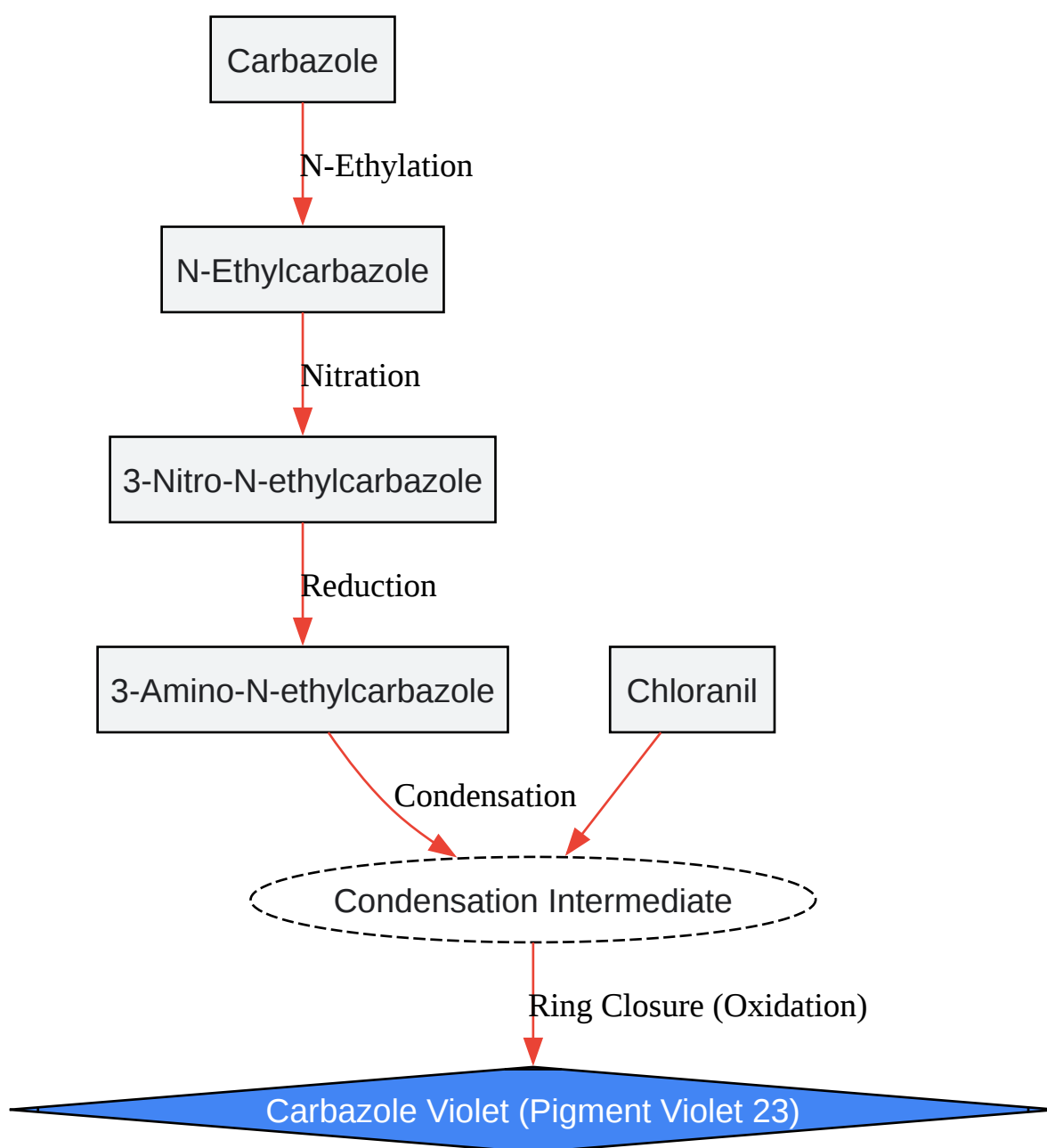
## Synthesis of Carbazole Violet

**Carbazole Violet** (Pigment Violet 23) is synthesized through a multi-step process that begins with the N-alkylation of carbazole.[2] The key final step involves the condensation of two molecules of 3-amino-N-ethylcarbazole with one molecule of chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).[2]

The overall synthesis can be summarized as follows:

- **N-Ethylation of Carbazole:** Carbazole is reacted with an ethylating agent to introduce an ethyl group onto the nitrogen atom, forming N-ethylcarbazole.

- Nitration: N-ethylcarbazole is nitrated to introduce a nitro group onto the carbazole ring, typically at the 3-position, yielding 3-nitro-N-ethylcarbazole.
- Reduction: The nitro group of 3-nitro-N-ethylcarbazole is reduced to an amino group to form 3-amino-N-ethylcarbazole.
- Condensation and Ring Closure: Two molecules of 3-amino-N-ethylcarbazole are condensed with one molecule of chloranil, followed by an oxidative ring closure to form the final **Carbazole Violet** pigment.





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### Synthesis Pathway of **Carbazole Violet**.

## Conclusion

**Carbazole Violet** is a commercially significant pigment with a rich and complex chemical structure. While its spectroscopic properties in solution are not extensively documented in publicly available literature, this guide provides the necessary framework for researchers to conduct a thorough spectroscopic analysis. The detailed experimental protocols for UV-Vis and fluorescence spectroscopy, along with an understanding of its synthesis, will aid scientists and professionals in exploring the potential of **Carbazole Violet** beyond its traditional use as a colorant, paving the way for new applications in materials science and other research fields. Further investigation into its photophysical properties could reveal novel functionalities for this well-established molecule.

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Address: 3281 E Guasti Rd

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